molecular formula C17H16ClNO B1598106 Betti base hydrochloride CAS No. 219897-32-2

Betti base hydrochloride

Cat. No. B1598106
M. Wt: 285.8 g/mol
InChI Key: PRQUQNDKNZOGPF-UHFFFAOYSA-N
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Description

Betti bases are products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines . They have gained significant importance in medicinal chemistry due to their wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory, and anti-tubercular activities .


Synthesis Analysis

The synthesis of Betti bases involves a process known as the Betti reaction. This reaction was first uncovered at the beginning of the 20th century . The reaction involves the use of 2-naphthol, arylaldehydes, and ammonia to yield aminobenzylnaphthols . Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .


Molecular Structure Analysis

Betti bases are also called α-aminoalkylphenols, containing –OH & –NH2 functionality . The general structure of Betti bases is represented in the referenced papers .


Chemical Reactions Analysis

The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . The functional groups in these Mannich products offer many ring closure possibilities .

Scientific Research Applications

  • Asymmetric Synthesis

    • Field : Organic Chemistry
    • Application : Non-racemic aminonaphthols, prepared via the Betti reaction, are used in asymmetric synthesis as chiral ligands or chiral auxiliaries .
    • Method : The Betti reaction involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia .
    • Results : The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands .
  • Ring Closure Reactions

    • Field : Organic Chemistry
    • Application : The functional groups in these Mannich products offer many ring closure possibilities .
    • Method : The synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines .
    • Results : Some of these products or the starting bifunctional compounds possess biological activity .
  • Optoelectronics

    • Field : Material Science
    • Application : Chiral Betti bases have been widely used in optoelectronics .
  • Pharmacological Applications

    • Field : Pharmacology
    • Application : Betti bases have shown anticancer, anti-bacterial, antioxidant, anti-inflammatory, antipain, antihypertensive, anti-Alzheimer, and bradycardia activities .
  • Catalysis

    • Field : Organic Chemistry
    • Application : Betti bases can be used as catalysts .
    • Method : The activity of the synthesized Betti base-derived catalyst was accessed for oxadiazole formation .
  • Enantioselective Ethylation

    • Field : Organic Chemistry
    • Application : Aminonaphthol, a type of Betti base, can catalyze the enantioselective ethylation of arylaldehydes to secondary alcohols .
    • Method : The reaction was carried out in toluene at room temperature for 24 hours .
    • Results : The reaction yielded secondary alcohols (70–98% yields) with high enantioselectivities (up to 99.8%) .
  • Green Synthesis

    • Field : Organic Chemistry
    • Application : Betti bases are the products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines .
    • Method : The synthesis of Betti bases has been achieved both catalyst-free and with the promotion of various catalysts such as nanocatalyst, biocatalyst, transition metal catalyst, etc .
  • Magnetic Nanocomposite Catalyst

    • Field : Material Science
    • Application : Magnetic nanocomposite γ-Fe 2 O 3 @KIT-1 was used as a catalyst in the synthesis of α-aminoalkylnaphthols by multicomponent reaction .
    • Method : The reaction involved substituted benzaldehyde, piperidine, and 2-naphthol under solvent-free conditions .

Future Directions

Due to the unveiling of the pharmacological and synthetic potential of Betti bases, a tremendous increase in the studies reporting novel synthetic methods for the efficient synthesis of Betti bases was observed . This suggests that there is a surge of interest for the development of the green and efficient Betti reaction for the construction of C–C and C–N bond in a single-step reaction accessing Betti bases as products .

properties

IUPAC Name

1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUQNDKNZOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betti base hydrochloride

CAS RN

219897-32-2
Record name Betti base hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETTI BASE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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